molecular formula C14H15NO5S B2831147 4-acetyl-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide CAS No. 1396857-17-2

4-acetyl-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide

Cat. No.: B2831147
CAS No.: 1396857-17-2
M. Wt: 309.34
InChI Key: PWMBKEYIPWEACW-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzenesulfonamide core with an acetyl group and a furan ring attached via a hydroxyethyl linker.

Scientific Research Applications

4-acetyl-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 4-acetylbenzenesulfonyl chloride with 2-(furan-3-yl)-2-hydroxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The furan ring and acetyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide
  • 4-acetyl-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide

Uniqueness

4-acetyl-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is unique due to its specific hydroxyethyl linker, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may confer unique properties in various applications.

Properties

IUPAC Name

4-acetyl-N-[2-(furan-3-yl)-2-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-10(16)11-2-4-13(5-3-11)21(18,19)15-8-14(17)12-6-7-20-9-12/h2-7,9,14-15,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMBKEYIPWEACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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